1-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one
Description
1-[5-(2-Hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one is a pyrazoline derivative featuring a dihydropyrazole core substituted with a 2-hydroxy-3-methoxyphenyl group, a thiophen-2-yl moiety, and a morpholine-linked ethanone side chain. The structural uniqueness of this compound arises from:
- Hydroxy-methoxyphenyl group: Enhances hydrogen-bonding capacity and modulates electronic properties compared to simpler aryl substituents.
- Thiophene ring: Contributes to π-π stacking interactions and may improve bioavailability.
- Morpholine moiety: Known to enhance solubility and metabolic stability in drug-like molecules .
Properties
IUPAC Name |
1-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-26-17-5-2-4-14(20(17)25)16-12-15(18-6-3-11-28-18)21-23(16)19(24)13-22-7-9-27-10-8-22/h2-6,11,16,25H,7-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXLLEOFNCKCDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2CC(=NN2C(=O)CN3CCOCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring through cyclocondensation reactions involving α, β-unsaturated aldehydes or ketones and substituted phenylhydrazine . The thiophene ring can be introduced via a subsequent reaction, and the morpholine ring is incorporated through nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the thiophene and pyrazole rings can participate in π-π interactions. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized in Table 1.
Table 1: Structural Comparison with Analogous Compounds
| Compound Name / ID | Key Substituents | Heterocyclic Moieties | Pharmacological Notes | Reference |
|---|---|---|---|---|
| Target Compound | 2-Hydroxy-3-methoxyphenyl, thiophen-2-yl, morpholine | Dihydropyrazole, morpholine | Hypothesized enhanced solubility and bioactivity due to morpholine and polar hydroxyl group | — |
| 1-[5-(2,3-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone | 2,3-Dimethoxyphenyl, piperidine | Dihydropyrazole, piperidine | Reduced polarity vs. target compound due to lack of hydroxyl group; piperidine may lower solubility compared to morpholine | |
| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | 4-Chlorophenyl, phenyl | Pyrazolone, thiophene | Demonstrated antitumor and antibacterial activity; chloro substituent increases lipophilicity | |
| 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole | 4-Methoxyphenyl, benzothiazole | Dihydropyrazole, benzothiazole | Antidepressant activity reported; benzothiazole enhances π-stacking | |
| 2-(1-(4-Amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one | Fluorophenyl, morpholine | Pyrazolopyrimidine, chromenone | High solubility due to morpholine; fluorinated aryl groups improve metabolic stability |
Key Observations :
- Heterocyclic Moieties : Morpholine (target compound) improves solubility compared to piperidine or benzothiazole .
- Thiophene vs. Other Rings : Thiophene’s electron-rich nature may enhance binding to aromatic receptors compared to phenyl or benzothiazole derivatives.
Physicochemical Properties
Table 2: Computed Physicochemical Parameters
*LogP estimated using fragment-based methods.
Key Trends :
Bioactivity and Pharmacological Potential
While direct data for the target compound is unavailable, analogs provide insights:
- Antitumor Activity : Pyrazoline-thiophene hybrids (e.g., ) inhibit tumor cell proliferation via intercalation or kinase inhibition. The hydroxyl group in the target compound may enhance DNA binding.
- Metabolic Stability : Morpholine’s resistance to oxidative metabolism may extend half-life compared to piperidine analogs .
Biological Activity
The compound 1-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a pyrazole core, which is known for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 422.5 g/mol. The presence of multiple functional groups—including a pyrazole ring, a thiophene moiety, and a morpholine group—contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O4S |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 900135-42-4 |
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets, such as enzymes or receptors involved in various physiological processes. The pyrazole moiety is particularly noted for its role as an enzyme inhibitor, which can alter metabolic pathways and influence cellular responses.
Anticancer Activity
Recent studies indicate that compounds containing pyrazole structures exhibit promising anticancer properties. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells, with IC50 values indicating moderate to strong activity . The specific compound has not been extensively tested in isolation; however, the structural similarities suggest potential efficacy.
Anti-inflammatory Properties
Compounds with pyrazole and thiophene rings are known to possess anti-inflammatory properties. Research has shown that similar structures can inhibit inflammatory pathways and reduce cytokine production . The presence of the morpholine group may enhance solubility and bioavailability, further contributing to anti-inflammatory effects.
Antimicrobial Activity
The compound's diverse functional groups suggest potential antimicrobial activity. Pyrazoles have been documented to exhibit antibacterial and antifungal properties, making them valuable in treating infections . Further studies are needed to evaluate the specific antimicrobial spectrum of this compound.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Cytotoxicity Studies : A study on structurally similar pyrazole derivatives reported varying degrees of cytotoxicity against different cancer cell lines, with some showing IC50 values lower than standard chemotherapeutics .
- Anti-inflammatory Activity : Research indicated that compounds with similar scaffolds significantly reduced inflammation markers in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases .
- Enzyme Inhibition : Investigations into the mechanism of action revealed that certain pyrazole derivatives act as competitive inhibitors for key enzymes involved in cancer metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
